Thiophene, 2,3-dibromo-5-(difluoromethyl)-
Overview
Description
Thiophene, 2,3-dibromo-5-(difluoromethyl)- is a halogenated thiophene derivative with the molecular formula C5H2Br2F2S. This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dibromo-5-(difluoromethyl)- typically involves the bromination of thiophene derivatives followed by the introduction of the difluoromethyl group. One common method includes the bromination of 2,3-dibromothiophene using bromine in the presence of a catalyst. The difluoromethyl group can be introduced through a reaction with difluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,3-dibromo-5-(difluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and organometallic reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiophene derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
Thiophene, 2,3-dibromo-5-(difluoromethyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials for electronic and optoelectronic applications.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Thiophene, 2,3-dibromo-5-(difluoromethyl)- involves its interaction with various molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Similar in structure but lacks the difluoromethyl group.
2,3-Dibromothiophene: Lacks the difluoromethyl group and has different reactivity.
Fluorinated Thiophenes: Thiophene derivatives with various fluorine substitutions.
Uniqueness
Thiophene, 2,3-dibromo-5-(difluoromethyl)- is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct electronic and steric properties. These features make it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2,3-dibromo-5-(difluoromethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCLOWQEOONSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264778 | |
Record name | Thiophene, 2,3-dibromo-5-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2149589-79-5 | |
Record name | Thiophene, 2,3-dibromo-5-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2149589-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,3-dibromo-5-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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